(E)-3,3,3-trifluoro-2-oxopropanal oxime
Description
(E)-3,3,3-Trifluoro-2-oxopropanal oxime (CAS 83927-25-7) is a fluorinated oxime derivative with the molecular formula C₄H₃NOF₆ and a molecular weight of 195.063 g/mol . Its structure features a trifluoromethyl group adjacent to the oxime moiety (C=N-OH), which confers unique electronic and steric properties. The (E)-isomer configuration is critical for its physicochemical behavior, as evidenced by solubility differences observed in other oxime isomers (e.g., clarithromycin oximes) . This compound is of interest in medicinal chemistry and materials science due to fluorine’s ability to enhance metabolic stability and modulate lipophilicity.
Properties
Molecular Formula |
C3H2F3NO2 |
|---|---|
Molecular Weight |
141.05 g/mol |
IUPAC Name |
(3E)-1,1,1-trifluoro-3-hydroxyiminopropan-2-one |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H/b7-1+ |
InChI Key |
IOCQOIWCFAEMMW-LREOWRDNSA-N |
Isomeric SMILES |
C(=N/O)\C(=O)C(F)(F)F |
Canonical SMILES |
C(=NO)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3,3-trifluoro-2-oxopropanal oxime typically involves the reaction of 3,3,3-trifluoro-2-oxopropanal with hydroxylamine. The reaction is carried out under mild conditions, often in an aqueous medium, and is catalyzed by aniline or phenylenediamine derivatives . The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.
Industrial Production Methods
Industrial production methods for (E)-3,3,3-trifluoro-2-oxopropanal oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aniline derivatives helps to accelerate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
(E)-3,3,3-trifluoro-2-oxopropanal oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
(E)-3,3,3-trifluoro-2-oxopropanal oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3,3,3-trifluoro-2-oxopropanal oxime involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action is crucial in the treatment of conditions such as myasthenia gravis and certain types of poisoning.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
- Halogen Effects : The trifluoromethyl group in the target compound enhances electronegativity and steric bulk compared to chlorine in phosgene oxime or dichlorophenyl derivatives. This reduces reactivity in nucleophilic substitutions but improves thermal stability .
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic rings (e.g., phenyl, furyl) exhibit higher lipophilicity, impacting membrane permeability in biological systems .
- Isomerism : The (E)-configuration in the target compound contrasts with (Z)-isomers, which often show lower solubility (e.g., clarithromycin oxime: 125 mg/mL vs. <5 mg/mL in DCM for E vs. Z isomers) .
Physicochemical Properties
Insights :
- The trifluoromethyl group likely reduces solubility in polar solvents compared to alkyl-substituted oximes (e.g., 4-methylpentan-2-one oxime) but enhances stability in hydrophobic environments .
- Toxicity data for the target compound are scarce, whereas simpler oximes like 4-methylpentan-2-one oxime are classified as irritants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
